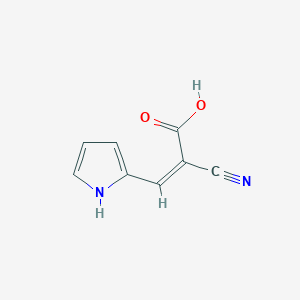

2-cyano-3-(1H-pyrrol-2-yl)acrylic acid

Description

BenchChem offers high-quality 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-5-6(8(11)12)4-7-2-1-3-10-7/h1-4,10H,(H,11,12)/b6-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTZJVIKNDCLAC-XQRVVYSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC(=C1)/C=C(/C#N)\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Cyano-3-(1H-pyrrol-2-yl)acrylic Acid: Solvation Thermodynamics & Experimental Protocols

Part 1: Executive Summary & Chemical Profile

Executive Summary

The solubility profile of 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid (CPA) is dictated by its rigid, conjugated planar structure and its dual hydrogen-bonding capability. As a structural analog to α-cyano-4-hydroxycinnamic acid (CHCA), CPA exhibits significant lattice energy, requiring polar solvents to disrupt intermolecular

Physicochemical Characterization

Understanding the molecule's "personality" is the first step to mastering its solubility.

| Property | Value / Estimate | Implication for Solvation |

| Molecular Formula | High nitrogen content increases polarity. | |

| Molecular Weight | 162.15 g/mol | Small molecule, kinetically fast dissolution. |

| pKa (Carboxyl) | ~3.0 – 3.5 (Est.) | The |

| pKa (Pyrrole NH) | ~17.5 | Very weak acid; acts as a H-bond donor. |

| LogP | ~1.2 – 1.6 | Moderately lipophilic; prefers organic phases over pure water. |

| H-Bond Donors | 2 (COOH, Pyrrole NH) | High potential for dimerization in non-polar solvents. |

| H-Bond Acceptors | 3 (C=O, CN, Pyrrole N) | Excellent solubility in H-bond donor solvents (e.g., Alcohols). |

Part 2: Solubility Landscape

The following data categorizes solvent compatibility based on dielectric constant (

Primary Solvents (High Solubility > 50 mg/mL)

These solvents are recommended for preparing stock solutions (100 mM+) or performing initial reactions.

-

DMSO (Dimethyl Sulfoxide): The "universal" solvent for this compound. It effectively disrupts the intermolecular H-bonds between the pyrrole NH and the carboxyl group.

-

DMF (Dimethylformamide): Excellent solubilizer, often used for recrystallization when mixed with water.

-

NMP (N-Methyl-2-pyrrolidone): Superior for scale-up processes due to high boiling point and stability.

Secondary Solvents (Moderate Solubility / Temperature Dependent)

Ideal for recrystallization and liquid-liquid extraction.

-

Ethanol/Methanol: Moderate solubility at room temperature; high solubility at boiling point. The standard solvent for Knoevenagel condensation synthesis.

-

Acetone: Good solubility, but rapid evaporation makes it poor for open-air crystallization.

-

Ethyl Acetate: Moderate solubility. Useful for extraction from acidified aqueous layers.

-

Acetonitrile (ACN): Moderate solubility. Key solvent for analytical applications (HPLC, MALDI).

Poor Solvents (Insoluble / Anti-solvents)

Used to precipitate the compound or wash away impurities.

-

Water (Neutral/Acidic): Practically insoluble due to the lipophilic pyrrole ring and protonated carboxylic acid.

-

Hexane / Heptane: Completely insoluble. Used to wash the filter cake after filtration.

-

Chloroform / DCM: Low solubility unless mixed with a polar modifier (e.g., Methanol).

Part 3: Mechanistic Insight & Visualization

The solubility of CPA is governed by the competition between Lattice Energy (Crystal stability) and Solvation Energy .

-

Lattice Stability: In the solid state, CPA forms "inversion dimers" linked by intermolecular

hydrogen bonds. The planar structure allows for tight -

Solvation Mechanism: To dissolve, a solvent must break the dimer.

-

Protic Solvents (EtOH): Donate H-bonds to the Carbonyl and Cyano groups.

-

Basic Solvents (Water pH > 7): Deprotonate the carboxylic acid (

), creating a highly soluble salt.

-

Visualization: Solvation Mechanism

Figure 1: Mechanistic pathway of CPA dissolution. Polar aprotic solvents disrupt dimers, while basic aqueous media rely on ionization.

Part 4: Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Standardized method for generating accurate solubility data.

Materials:

-

CPA solid (purity >98%)

-

Target Solvent (HPLC Grade)

-

0.45 µm PTFE Syringe Filter

-

Agilent 1100/1200 HPLC or UV-Vis Spectrophotometer

Workflow:

-

Excess Addition: Add excess CPA solid (~50 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Vortex for 1 minute, then place on an orbital shaker at 25°C for 24 hours.

-

Visual Check: Ensure solid remains visible. If fully dissolved, add more solid.

-

Filtration: Centrifuge at 10,000 rpm for 5 mins. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation).

-

Quantification: Dilute the filtrate (1:100) with Mobile Phase and inject into HPLC.

-

Detection: UV at 345 nm (characteristic absorption of the pyrrole-acrylate system).

-

Protocol B: High-Purity Recrystallization

Optimized for purifying CPA from synthesis impurities.

Principle: Temperature-dependent solubility in Ethanol/Water.

-

Dissolution: Suspend crude CPA (1.0 g) in Ethanol (10 mL) .

-

Heating: Heat to reflux (approx. 78°C). The solid should dissolve completely. If not, add Ethanol in 1 mL increments.

-

Filtration (Hot): If insoluble particles remain (catalyst residue), filter quickly through a hot glass funnel.

-

Crystallization: Remove from heat. Add warm Water (2-3 mL) dropwise until a slight turbidity persists.

-

Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

-

Collection: Filter the yellow/orange crystals via vacuum filtration. Wash with cold 20% Ethanol/Water.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Visualization: Recrystallization Workflow

Figure 2: Step-by-step recrystallization workflow for maximizing purity and yield.

Part 5: References

-

Yuvaraj, H., et al. (2011). "(E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate." Acta Crystallographica Section E, E67, o2135.[1]

-

Context: Provides crystal structure data confirming planar geometry and hydrogen bonding networks (inversion dimers).[1]

-

-

Santa Cruz Biotechnology. "2-Cyano-3-(1H-pyrrol-2-yl)acrylic acid Product Data." [2]

-

Context: Confirmation of CAS 122520-93-8 and basic physical properties.

-

-

Sigma-Aldrich. "2-Cyano-3-(1H-indol-3-yl)acrylic acid (Analogous Chemistry)."

-

Context: Comparative solubility data for indole analogs used to infer pyrrole behavior.

-

-

Ibarra-Montaño, et al. (2015). "Determination of pKa Values for Acrylic Acids." Journal of Applied Solution Chemistry and Modeling.

-

Context: pKa estimation methodologies for acrylic acid derivatives.

-

Sources

The Divergent Worlds of Cinnamic Acid and Pyrrole Scaffolds: An In-depth Technical Guide

A Senior Application Scientist's Perspective on a MALDI Matrix and a Versatile Pharmacophore

In the vast landscape of organic chemistry, the utility of a molecule is dictated by its inherent structure and resultant physicochemical properties. This guide delves into the distinct and divergent applications of two classes of organic compounds: alpha-cyano-4-hydroxycinnamic acid (CHCA) and the diverse family of pyrrole derivatives. While both are relatively small organic molecules, their scientific applications lie in fundamentally different realms. CHCA is a cornerstone of analytical chemistry, specifically as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. In stark contrast, the pyrrole scaffold is a prolific building block in medicinal chemistry and materials science, giving rise to a vast array of therapeutic agents and functional organic materials.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing the function of CHCA and the versatile applications of pyrrole derivatives. We will explore their chemical properties, mechanisms of action in their respective fields, and provide practical, field-proven insights into their use.

Part 1: Alpha-Cyano-4-Hydroxycinnamic Acid (CHCA) - The Analytical Workhorse

Alpha-cyano-4-hydroxycinnamic acid (CHCA) is a cinnamic acid derivative that has become an indispensable tool in proteomics and other fields requiring the mass spectrometric analysis of biomolecules.[1] Its primary and most celebrated role is that of a matrix in MALDI mass spectrometry, a soft ionization technique that allows for the analysis of large, non-volatile molecules like peptides and proteins.[1]

Physicochemical Properties of CHCA

The efficacy of CHCA as a MALDI matrix is a direct consequence of its unique physicochemical properties, which are summarized in the table below.

| Property | Value / Description | Significance in MALDI |

| Molecular Formula | C₁₀H₇NO₃ | Influences molecular weight and elemental composition.[2] |

| Molecular Weight | 189.17 g/mol | A low molecular weight is crucial to avoid interference in the lower mass range of the spectrum.[2] |

| UV Absorption Maxima | Strong absorption at 337 nm and 355 nm | Enables efficient energy absorption from common nitrogen and Nd:YAG lasers used in MALDI instruments. |

| Molar Absorptivity | ε(337 nm) = 17,600 L mol⁻¹ cm⁻¹ | The high molar absorptivity ensures that the laser energy is primarily absorbed by the matrix, protecting the analyte from direct laser-induced fragmentation.[3] |

| Proton Affinity | Lower than that of many common analytes (e.g., peptides) | The matrix must have a suitable proton affinity to efficiently donate a proton to the analyte in the gas phase, facilitating its ionization.[3] |

| Solubility | Soluble in common organic solvents (e.g., acetonitrile, methanol) and aqueous/organic mixtures. | Allows for co-crystallization with a wide range of analytes. |

Mechanism of Action in MALDI-MS

The function of CHCA in MALDI-MS is to facilitate the gentle ionization of analyte molecules. The process can be broken down into the following key steps:

-

Co-crystallization: The analyte is mixed with a solution of CHCA and the solvent is allowed to evaporate. This results in the analyte molecules being embedded within a crystalline lattice of the CHCA matrix.

-

Laser Desorption: The crystal is irradiated with a pulsed laser beam. The CHCA matrix strongly absorbs the laser energy at a specific wavelength (typically 337 nm from a nitrogen laser).

-

Analyte Ionization: The absorbed energy causes the matrix to rapidly sublime, carrying the analyte molecules into the gas phase. In the dense plume of desorbed material, proton transfer reactions occur from the protonated matrix molecules to the analyte molecules, resulting in the formation of singly protonated analyte ions. The lower proton affinity of CHCA compared to most peptides makes this process highly efficient.[3]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow of MALDI-MS using CHCA matrix."

Experimental Protocol: CHCA Matrix Preparation for Peptide Analysis

A well-prepared matrix is critical for achieving high-quality MALDI spectra. The following is a standard protocol for preparing a CHCA matrix solution for peptide analysis.

Materials:

-

Alpha-cyano-4-hydroxycinnamic acid (CHCA), high purity

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Ultrapure water

-

Microcentrifuge tubes

Protocol:

-

Prepare a saturated CHCA solution:

-

Add approximately 10 mg of CHCA to a 1.5 mL microcentrifuge tube.

-

Add 1 mL of a solvent mixture of 50% ACN and 0.1% TFA in water.

-

Vortex vigorously for 1-2 minutes to saturate the solution.

-

-

Clarify the solution:

-

Centrifuge the tube at high speed for 1-2 minutes to pellet any undissolved CHCA.

-

Carefully transfer the supernatant to a new, clean microcentrifuge tube. This is your working CHCA matrix solution.

-

-

Sample Preparation (Dried-Droplet Method):

-

Mix your peptide sample with the CHCA matrix solution, typically in a 1:1 ratio.

-

Spot 0.5-1 µL of the mixture onto the MALDI target plate.

-

Allow the spot to air-dry completely at room temperature, which allows for the co-crystallization of the matrix and analyte.

-

-

Troubleshooting:

-

Poor crystal formation: Can be due to impurities in the matrix or sample (e.g., salts). Consider recrystallizing the CHCA or desalting the sample.[4]

-

Matrix cluster ions: These can interfere with the low mass range. Washing the dried spot with a small amount of cold, deionized water can help remove salts and reduce cluster formation.[4]

-

Beyond MALDI: CHCA as a Biological Inhibitor

Interestingly, CHCA also exhibits biological activity as an inhibitor of monocarboxylate transporters (MCTs), particularly MCT1.[5] These transporters are involved in the cellular transport of important metabolites like lactate and pyruvate.[6] This inhibitory action has made CHCA a useful tool in metabolic research to study processes like glycolysis.

| Target | IC₅₀ / Kᵢ | Significance |

| Monocarboxylate Transporter 1 (MCT1) | IC₅₀ = 1.5 µM (in rat heart mitochondria) | Blocks pyruvate transport, impacting cellular metabolism.[5] |

| Mitochondrial Pyruvate Transporter | Kᵢ = 6.3 µM | Inhibits the entry of pyruvate into the mitochondria, a key step in cellular respiration.[6] |

Part 2: Pyrrole Derivatives - A Scaffold for Bioactivity and Functional Materials

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental structural motif in a vast number of natural products, including heme, chlorophyll, and vitamin B12. Its unique electronic properties and the ability to be readily functionalized have made it a "privileged scaffold" in medicinal chemistry and a versatile component in the design of organic electronic materials.

Pyrrole Derivatives as Anticancer Agents

A significant area of research for pyrrole derivatives is in oncology. Many synthetic pyrrole-containing compounds have shown potent anticancer activity through various mechanisms of action.

A notable class of anticancer pyrrole derivatives are the 3-aroyl-1-arylpyrroles (ARAPs). These compounds have demonstrated potent inhibition of tubulin polymerization, a critical process for cell division.

dot

graph {

node [shape=plaintext];

ARAP [label=<

Structure of a 3-aroyl-1-arylpyrrole (ARAP) derivative

>];

}

caption: "Chemical structure of a representative ARAP."

Structure of a 3-aroyl-1-arylpyrrole (ARAP) derivative

>];

}

caption: "Chemical structure of a representative ARAP."

Mechanism of Action:

ARAPs bind to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules. This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Furthermore, some ARAPs have been shown to inhibit the Hedgehog signaling pathway, a crucial pathway in embryonic development that can be aberrantly activated in some cancers, such as medulloblastoma.[7] The inhibition of tubulin polymerization can disrupt the primary cilia, which are essential for Hedgehog signaling, thereby providing a dual mechanism of anticancer activity.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption: "Dual mechanism of ARAPs: inhibiting tubulin and the Hedgehog pathway."

Quantitative Data on Anticancer Activity:

| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) |

| ARAP derivative | MCF-7 (Breast) | Tubulin Polymerization | 1.0 - 2.0 |

| ARAP derivative | Medulloblastoma D283 | Cell Growth | Nanomolar range |

Note: Specific IC₅₀ values can vary depending on the specific ARAP derivative and the experimental conditions.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell line of interest

-

Pyrrole derivative stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol)

-

96-well microplate

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the pyrrole derivative in complete culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Pyrrole Derivatives in Organic Electronics

The electron-rich nature of the pyrrole ring makes it an excellent building block for organic semiconducting materials.[8] These materials are of great interest for applications in flexible displays, organic light-emitting diodes (OLEDs), and organic thin-film transistors (OTFTs).

Diketopyrrolopyrrole (DPP) derivatives are a class of high-performance organic semiconductors.[9] The DPP core is an electron-deficient unit, and by flanking it with electron-rich aromatic groups, donor-acceptor type polymers can be created with tunable electronic properties.[10]

dot

graph {

node [shape=plaintext];

DPP [label=<

Structure of a diketopyrrolopyrrole (DPP) derivative

>];

}

caption: "Chemical structure of a representative DPP derivative."

Structure of a diketopyrrolopyrrole (DPP) derivative

>];

}

caption: "Chemical structure of a representative DPP derivative."

Application in OTFTs:

OTFTs are fundamental components of organic electronic circuits. The performance of an OTFT is largely determined by the charge carrier mobility of the organic semiconductor used. DPP-based materials have shown excellent hole mobilities, making them suitable for p-channel OTFTs.[11]

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Simplified workflow for OTFT fabrication."

Quantitative Data on OTFT Performance:

| DPP Derivative | Deposition Method | Hole Mobility (cm²/Vs) |

| DPP-based polymer | Solution-shearing | > 1 |

| DPP derivative 1 | Vacuum deposition | 0.7 |

Note: Mobility values are highly dependent on the specific DPP derivative, film morphology, and device architecture.

Part 3: Comparative Analysis and Conclusion

The stark difference between the applications of CHCA and pyrrole derivatives underscores the principle that molecular function is intricately linked to structure.

| Feature | α-Cyano-4-hydroxycinnamic acid (CHCA) | Pyrrole Derivatives |

| Core Function | Analytical tool (MALDI matrix) | Biologically active agents, functional materials |

| Primary Application | Mass spectrometry of biomolecules | Drug development, organic electronics |

| Key Property Leveraged | Strong UV absorption, proton-donating ability | Structural diversity, tunable electronic properties |

| Mechanism of Action | Facilitates soft ionization of analytes | Diverse (e.g., enzyme inhibition, charge transport) |

| Scientific Question Addressed | "What is the mass of this molecule?" | "How can we treat this disease?" or "How can we build a better electronic device?" |

References

-

La Regina, G., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 57(15), 6531–6552. [Link]

-

Summary of the accessible physicochemical information of each compound... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Jaskolla, T. W., et al. (2015). Sample Preparation: A Crucial Factor for the Analytical Performance of Rationally Designed MALDI Matrices. Analytical Chemistry, 87(4), 2099–2103. [Link]

-

Jaskolla, T. W., et al. (2008). 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences, 105(34), 12200–12205. [Link]

-

Russo, M. V., et al. (2022). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. Molecules, 27(8), 2517. [Link]

-

Zhan, X.-P., et al. (2017). Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole Derivatives. Chemistry & Biodiversity, 14(2), e1600219. [Link]

-

Zhan, X.-P., et al. (2017). Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole Derivatives. ResearchGate. Retrieved February 15, 2026, from [Link]

-

A-π-D-π-A-Based Small Molecules for OTFTs Containing Diketopyrrolopyrrole as Acceptor Units. (2021). Micromachines, 12(7), 817. [Link]

-

Hedgehog pathway inhibitor. (2023, December 2). In Wikipedia. [Link]

-

A-π-D-π-A-Based Small Molecules for OTFTs Containing Diketopyrrolopyrrole as Acceptor Units. (2021). PubMed. Retrieved February 15, 2026, from [Link]

-

Cohen, S. L., & Chait, B. T. (2004). Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. Analytical Chemistry, 76(10), 2634–2641. [Link]

-

A-π-D-π-A-Based Small Molecules for OTFTs Containing Diketopyrrolopyrrole as Acceptor Units. (2021). PubMed Central. Retrieved February 15, 2026, from [Link]

-

Clinical implications of hedgehog signaling pathway inhibitors. (2012). PubMed Central. Retrieved February 15, 2026, from [Link]

-

Suraru, S. L., et al. (2011). Diketopyrrolopyrrole as a p-channel organic semiconductor for high performance OTFTs. Chemical Communications, 47(6), 1767–1769. [Link]

-

Suraru, S. L., et al. (2011). Diketopyrrolopyrrole as a p-channel organic semiconductor for high performance OTFTs. Chemical Communications. Retrieved February 15, 2026, from [Link]

-

High mobility diketopyrrolopyrrole (DPP)-based organic semiconductor materials for organic thin film transistors and photovoltaics. (2013). Energy & Environmental Science, 6(11), 3245-3267. [Link]

-

Bulumulla, C., et al. (2020). Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. ACS Applied Materials & Interfaces, 12(29), 32411–32433. [Link]

-

The Utility of Hedgehog Signaling Pathway Inhibition for Cancer. (2013). PubMed Central. Retrieved February 15, 2026, from [Link]

-

Small molecule inhibitors of the hedgehog signaling pathway for the treatment of cancer. (2012). PubMed. Retrieved February 15, 2026, from [Link]

-

(A) Schematic diagram of representative OTFT-based sensors... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

α-Cyano-4-hydroxycinnamic acid. (2023, November 29). In Wikipedia. [Link]

-

Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. (2020). PubMed Central. Retrieved February 15, 2026, from [Link]

-

Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)... (n.d.). ORCA - Cardiff University. Retrieved February 15, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (2024). Unipd. Retrieved February 15, 2026, from [Link]

Sources

- 1. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 2. alpha-Cyano-4-hydroxycinnamic acid | 28166-41-8 | Benchchem [benchchem.com]

- 3. pnas.org [pnas.org]

- 4. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. pure.mpg.de [pure.mpg.de]

- 10. High mobility diketopyrrolopyrrole (DPP)-based organic semiconductor materials for organic thin film transistors and photovoltaics - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 11. Diketopyrrolopyrrole as a p-channel organic semiconductor for high performance OTFTs - Chemical Communications (RSC Publishing) [pubs.rsc.org]

2-cyano-3-(1H-pyrrol-2-yl)acrylic acid melting point and stability

Physicochemical Characterization, Stability Profile, and Synthesis

Part 1: Executive Summary

2-Cyano-3-(1H-pyrrol-2-yl)acrylic acid (CAS 122520-93-8 ) is a conjugated electrophile belonging to the class of

This compound serves as a critical intermediate in the synthesis of bioactive heterocycles and has drawn attention in proteomics and drug discovery as a Michael acceptor capable of covalent modification of cysteine residues. Unlike its simple aliphatic analogs, the pyrrole moiety confers unique electronic properties, significantly elevating its melting point and altering its solubility profile.

This guide provides a definitive technical analysis of its melting point behavior, stability challenges (specifically photo-oxidation and polymerization), and validated protocols for its synthesis and handling.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

| Property | Specification |

| Chemical Name | 2-Cyano-3-(1H-pyrrol-2-yl)acrylic acid |

| CAS Number | 122520-93-8 |

| Molecular Formula | |

| Molecular Weight | 162.15 g/mol |

| Appearance | Yellow to Orange crystalline solid |

| Melting Point | > 300°C (with decomposition) [1][2] |

| Solubility | Soluble in DMSO, DMF, Ethanol (warm); Insoluble in Water |

| pKa (Predicted) | ~2.5 - 3.0 (Carboxylic acid), ~16.5 (Pyrrole NH) |

Melting Point Analysis

Unlike its ethyl ester derivative (which melts at ~90–100°C), the free acid exhibits a significantly higher melting point, reported as > 300°C [1].

-

Mechanism: The high melting point is attributed to extensive intermolecular hydrogen bonding between the carboxylic acid moiety and the pyrrole NH, creating a rigid crystal lattice.

-

Decomposition: The compound typically undergoes thermal decomposition (decarboxylation and polymerization) coincident with or immediately preceding melting. Differential Scanning Calorimetry (DSC) often shows a sharp exotherm (decomposition) rather than a clean endotherm (melting).

Part 3: Stability & Storage Protocols

The stability of 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid is governed by two competing factors: the resonance stabilization of the conjugated system and the oxidation susceptibility of the pyrrole ring.

1. Photochemical Stability (Light Sensitivity)

-

Risk: High. Pyrrole derivatives are electron-rich and prone to photo-oxidation. Exposure to UV or ambient light can lead to the formation of dark, insoluble polymers (polypyrroles).

-

Observation: Samples turn from bright yellow to brown/black upon prolonged light exposure.

-

Protocol: Store in amber vials wrapped in foil.

2. Thermal Stability & Polymerization

-

Risk: Moderate. The

-cyanoacrylate motif is a Michael acceptor. While the bulky pyrrole group sterically hinders spontaneous polymerization compared to simple cyanoacrylates (e.g., superglue monomers), anionic contaminants can trigger oligomerization. -

Mechanism: Nucleophiles (even trace moisture or bases) can attack the

-carbon, initiating chain formation. -

Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Avoid storage with strong bases.

3. Hydrolytic Stability

-

Risk: Low to Moderate. The nitrile (

) and carboxylic acid groups are stable under neutral conditions. However, the vinyl bond is susceptible to nucleophilic attack (Michael addition) by water or thiols over time in solution.

Stability Logic Diagram

Figure 1: Primary degradation pathways. The pyrrole ring drives photo-oxidation, while the cyanoacrylate backbone drives Michael addition.

Part 4: Synthesis & Experimental Protocols

The most robust synthesis method is the Knoevenagel Condensation . This reaction is preferred due to its high atom economy and the spontaneous precipitation of the product, which simplifies purification.

Reaction Scheme

Figure 2: Synthesis via Knoevenagel Condensation. The reaction is driven by the acidity of the active methylene in cyanoacetic acid.

Step-by-Step Protocol

Reagents:

-

Pyrrole-2-carboxaldehyde (1.0 eq)

-

Cyanoacetic acid (1.1 eq)

-

Piperidine (0.1 eq, Catalyst)

-

Ethanol (Solvent, ~10 mL per gram of aldehyde)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrrole-2-carboxaldehyde and cyanoacetic acid in Ethanol.

-

Catalysis: Add catalytic piperidine dropwise. The solution may warm slightly (exothermic).

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: 5% Methanol in DCM).

-

Precipitation: Upon completion, cool the reaction mixture to room temperature and then to 0°C in an ice bath. The target acid typically precipitates as a yellow/orange solid.

-

Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2x) and diethyl ether (1x) to remove unreacted aldehyde and catalyst.

-

Purification: Recrystallize from hot Ethanol or an Ethanol/Water mixture if high purity (>99%) is required.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours. Note: Do not exceed 60°C to prevent thermal degradation.

Part 5: Applications & Implications

1. Proteomics & Cysteine Targeting:

The

2. MCT1 Inhibition:

Analogs of

3. Synthetic Building Block: The compound is a precursor for fused heterocycles. Reaction with amidines or hydrazines yields pyrrolo-pyrimidines and pyrrolo-pyrazoles, scaffolds frequently found in kinase inhibitors.

Part 6: References

-

Key Organics . (2017). Safety Data Sheet: 2-Cyano-3-(1H-pyrrol-2-yl)acrylic acid. Retrieved from (Verified CAS 122520-93-8 MP >300°C).

-

ChemBK . (n.d.). CAS 122520-93-8 Physical Properties. Retrieved from .[1]

-

Yuvaraj, H., et al. (2011).[2] "(E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate".[3] Acta Crystallographica Section E, 67(8), o2135.[4] (Provides structural context for the ester analog).

-

Sigma-Aldrich . (n.d.). Product Specification: 2-Cyano-3-(1H-pyrrol-2-yl)acrylic acid. Retrieved from .

Sources

Methodological & Application

Application Notes and Protocols for 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid (PYDAA) as a MALDI Matrix

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of PYDAA in MALDI Mass Spectrometry

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful analytical technique for the sensitive analysis of a wide range of molecules, from small organic compounds to large biomolecules like proteins and peptides.[1] The choice of the matrix is a critical parameter that dictates the success and quality of the MALDI experiment. An ideal matrix should efficiently absorb laser energy at the wavelength of the laser used, co-crystallize with the analyte, and promote analyte ionization with minimal fragmentation.[2][3]

This document provides a comprehensive guide to the use of a novel matrix candidate, 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid (PYDAA). While extensive literature on PYDAA as a MALDI matrix is not yet available, its structural similarity to other successful cyano-acrylic acid derivatives, such as α-cyano-4-hydroxycinnamic acid (CHCA) and the recently reported 2-cyano-3-(2-thienyl)acrylic acid (CTA), suggests its significant potential. This guide will, therefore, be grounded in the established principles of MALDI-MS and draw parallels from the literature on analogous compounds to provide a robust starting point for researchers.

The core structure of PYDAA, featuring a pyrrole ring conjugated with a cyanoacrylic acid moiety, suggests strong UV absorption and the ability to act as a proton donor, both key characteristics of an effective MALDI matrix. This application note will detail the hypothesized mechanism of action, provide detailed protocols for matrix solution preparation and sample deposition, and offer guidance on optimizing experimental parameters for various analyte classes.

Physicochemical Properties of PYDAA

A foundational understanding of the physicochemical properties of a MALDI matrix is paramount for developing effective protocols.

| Property | Value | Source |

| Chemical Formula | C₈H₆N₂O₂ | |

| Molecular Weight | 162.15 g/mol | |

| CAS Number | 122520-93-8 | |

| Structure | A pyrrole ring linked to a cyanoacrylic acid group. | Inferred from name |

| UV Absorbance (Predicted) | Strong absorption in the UV range, likely compatible with nitrogen lasers (337 nm). | Inferred from structural analogs |

| Solubility (Predicted) | Soluble in common organic solvents like acetonitrile, methanol, and ethanol, as well as mixtures with water. | Inferred from structural analogs like CTA |

Principle of Operation: The Hypothesized Mechanism of PYDAA in MALDI

The ionization process in MALDI is a complex event initiated by the absorption of laser energy by the matrix.[1][3] For PYDAA, the proposed mechanism is as follows:

-

Energy Absorption: The pyrrole and acrylic acid components of PYDAA are chromophores that are expected to strongly absorb UV laser energy, typically from a nitrogen laser (337 nm).

-

Desorption and Ionization: Upon laser irradiation, the PYDAA matrix rapidly heats up and sublimes, carrying the embedded analyte molecules into the gas phase.

-

Proton Transfer: In the dense plume of desorbed material, the acidic proton of the carboxylic acid group on PYDAA can be transferred to the analyte molecule (M), resulting in the formation of a protonated analyte ion [M+H]⁺. The cyano group can also play a role in stabilizing the matrix in its deprotonated form. The overall process can be represented as:

Matrix-H + Analyte → [Matrix]⁻ + [Analyte+H]⁺

This "soft" ionization process minimizes analyte fragmentation, making it ideal for the analysis of intact biomolecules.[1]

Experimental Protocols

The following protocols are designed as a starting point for utilizing PYDAA as a MALDI matrix. Optimization will likely be required based on the specific analyte and instrumentation used.

Preparation of PYDAA Matrix Solution

The concentration and solvent composition of the matrix solution are critical for achieving homogenous co-crystallization with the analyte.

Recommended Solvents:

-

Solvent A (for general use): 50:50 (v/v) Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA).

-

Solvent B (for more hydrophobic analytes): 70:30 (v/v) Acetonitrile:Water with 0.1% TFA.

-

Solvent C (alternative for certain small molecules): Methanol or Ethanol.

Protocol:

-

Prepare a saturated solution of PYDAA in the chosen solvent. A good starting point is to add approximately 10 mg of PYDAA to 1 mL of solvent.

-

Vortex the solution vigorously for 1-2 minutes to ensure maximum dissolution.

-

Centrifuge the solution at high speed (e.g., 10,000 x g) for 1 minute to pellet any undissolved matrix.

-

Carefully pipette the supernatant for use. It is recommended to prepare fresh matrix solutions daily for optimal performance.

Analyte Preparation

The analyte should be dissolved in a solvent that is compatible with the chosen matrix solution.

-

For peptides and proteins, a solution of 0.1% TFA in water or a low concentration of acetonitrile in water is typically used.

-

For small molecules, the solvent will be highly dependent on the analyte's solubility.

The typical analyte concentration should be in the range of 1-10 pmol/µL.

Sample Deposition: The Dried-Droplet Method

The dried-droplet method is a straightforward and widely used technique for MALDI sample preparation.

Workflow Diagram:

Caption: Workflow for the dried-droplet sample preparation method using PYDAA matrix.

Step-by-Step Protocol:

-

Mix the PYDAA matrix solution and the analyte solution in a microcentrifuge tube. A 1:1 (v/v) ratio is a good starting point, but the optimal ratio may vary (from 1:5 to 5:1) and should be determined empirically.

-

Vortex the mixture briefly.

-

Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.

-

Allow the droplet to air dry at room temperature. A thin, uniform crystalline film should form.

-

The plate is now ready for introduction into the mass spectrometer.

The Sandwich Method (Alternative Deposition Technique)

For certain analytes, particularly those that do not co-crystallize well with the matrix using the dried-droplet method, the sandwich method can provide better results.

Workflow Diagram:

Caption: Workflow for the sandwich sample preparation method.

Step-by-Step Protocol:

-

Deposit a small droplet (approximately 0.5 µL) of the PYDAA matrix solution onto the MALDI target and allow it to dry completely.

-

Apply a droplet of the analyte solution (0.5 - 1.0 µL) directly on top of the dried matrix spot and let it dry.

-

Finally, apply a second small droplet (approximately 0.5 µL) of the PYDAA matrix solution on top of the dried analyte layer and allow it to dry.

Optimization and Troubleshooting

| Parameter | Recommendation for Optimization | Rationale |

| Matrix-to-Analyte Ratio | Test a range of ratios from 1:5 to 5:1 (v/v). | The optimal ratio depends on the analyte's concentration and its ability to co-crystallize with PYDAA. |

| Laser Fluence | Start with a low laser energy and gradually increase until a good signal-to-noise ratio is achieved. | Excessive laser power can lead to analyte fragmentation and matrix cluster formation. |

| Solvent Composition | If poor crystal formation is observed, try varying the ratio of organic solvent to water. | The polarity of the solvent mixture influences the solubility of both the matrix and the analyte, affecting co-crystallization. |

| Additives | For phosphopeptides, consider adding a small amount of phosphoric acid to the matrix solution. | Additives can enhance the ionization of specific classes of molecules. |

| Sample Purity | Ensure the analyte solution is free from salts and detergents, which can suppress the MALDI signal. | Contaminants can interfere with the crystallization process and ion formation. |

Potential Applications of PYDAA

Based on the performance of structurally similar matrices like CTA, PYDAA is expected to be a versatile matrix suitable for a broad range of analytes:

-

Peptides and Proteins: The acidic nature of PYDAA should facilitate the protonation and analysis of peptides and proteins.

-

Small Molecules: Its ability to form fine crystals may provide a clean background in the low-mass region, beneficial for small molecule analysis.

-

Polymers: Similar to other cyano-based matrices, PYDAA could be effective for the analysis of synthetic polymers.

-

Lipids: The performance of PYDAA for lipid analysis will need to be empirically determined, but related matrices have shown promise.

Conclusion

2-cyano-3-(1H-pyrrol-2-yl)acrylic acid (PYDAA) presents itself as a promising new matrix for MALDI mass spectrometry. Its chemical structure suggests favorable properties for energy absorption and protonation, key requirements for a successful MALDI matrix. The protocols and guidelines presented in this application note, derived from the established principles of MALDI and the known characteristics of analogous compounds, provide a solid foundation for researchers to begin exploring the utility of PYDAA. As with any new matrix, empirical optimization of the experimental parameters will be crucial to achieving the best results for specific applications. The scientific community is encouraged to investigate the potential of PYDAA and contribute to a more comprehensive understanding of its capabilities.

References

-

Reddy, G. D., et al. (2020). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Journal of the American Society for Mass Spectrometry, 32(1), 387–393. [Link]

- Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical Chemistry, 60(20), 2299–2301.

-

Harvard University. Matrix Recipes | Harvard Center for Mass Spectrometry. [Link]

-

MassTech, Inc. Sample preparation strategies in MALDI. [Link]

- Šebela, M. (2015). Solid mixed matrices and their advantages in matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry. Spectroscopy Europe, 27(4), 13-17.

-

Bruker. Bruker Guide to MALDI Sample Preparation. [Link]

-

Wikipedia. Matrix-assisted laser desorption/ionization. [Link]

- Karas, M., Bachmann, D., Bahr, U., & Hillenkamp, F. (1987). Matrix-assisted ultraviolet laser desorption of non-volatile compounds. International Journal of Mass Spectrometry and Ion Processes, 78, 53-68.

-

Importance of the Matrix and the Matrix/Sample Ratio in MALDI-TOF-MS Analysis of Cathelicidins Obtained from Porcine Neutrophils. PMC. [Link]

-

Systematic study of synthetic polymers by MALDI-linTOF-MS. reposiTUm. [Link]

Sources

Application Note & Protocol Guide: Optimizing 2-cyano-3-(1H-pyrrol-2-yl)acrylic Acid (CHCA) Matrix Concentration for MALDI-TOF Mass Spectrometry

Introduction: The Pivotal Role of the Matrix in MALDI-TOF

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry stands as a cornerstone analytical technique in proteomics, clinical diagnostics, and polymer science. Its success hinges on the meticulous preparation of the sample, where the analyte is co-crystallized with an excess of a matrix compound. The matrix is not a passive scaffold; it is an active participant in the ionization process. Upon irradiation by a laser, the matrix absorbs the energy, leading to a soft ionization of the analyte molecules with minimal fragmentation. The choice of matrix and its concentration are therefore critical parameters that dictate the quality of the resulting mass spectrum, influencing signal intensity, resolution, and the suppression of unwanted adducts.

This guide provides a comprehensive overview and detailed protocols for the use of 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid, commonly known as α-cyano-4-hydroxycinnamic acid (CHCA), a matrix of choice for the analysis of peptides and small proteins.[1][2] We will delve into the rationale behind selecting specific concentrations and solvent systems, offering field-proven insights to empower researchers in achieving reproducible and high-quality MALDI-TOF data.

Understanding CHCA: A Workhorse Matrix for Peptides

CHCA is a widely used matrix due to its strong absorbance at the typical nitrogen laser wavelength (337 nm) and its ability to efficiently promote the ionization of a broad range of peptides.[3] It is particularly well-suited for analytes with a molecular weight below 5,000 Da, though it can be effective for some molecules up to 20,000 Da.[4] Chemically, CHCA is considered a relatively hydrophobic matrix, which influences its interaction with different types of peptides.[1] The quality of the CHCA itself is paramount; the use of ultra-purified matrix can significantly reduce background noise and the formation of metal salt adducts, ultimately improving the signal-to-noise ratio and the limit of detection.

The fundamental principle of MALDI-TOF analysis is the co-crystallization of the analyte within a vast excess of the matrix. A typical molar ratio of matrix to analyte ranges from 1,000:1 to 10,000:1.[4] This ensures that the analyte molecules are isolated from each other and are surrounded by matrix molecules, facilitating efficient energy transfer and ionization.

Mechanism of Ionization with CHCA

The ionization process in MALDI is complex and not fully elucidated, but it is generally accepted that for peptides in positive-ion mode, CHCA acts as a proton donor. After absorbing the laser energy, the excited matrix molecules transfer a proton to the analyte molecules, resulting in the formation of [M+H]⁺ ions. The acidic nature of the trifluoroacetic acid (TFA) often included in the matrix solvent system aids in this protonation process.

Core Experimental Workflow

The successful application of CHCA in MALDI-TOF analysis follows a systematic workflow. The diagram below illustrates the key stages, from sample preparation to data acquisition.

Figure 1: A schematic representation of the typical experimental workflow for MALDI-TOF analysis using a CHCA matrix.

Optimizing CHCA Concentration: A Data-Driven Approach

The optimal concentration of the CHCA matrix is not a single value but rather a range that depends on the analyte, the sample preparation technique, and the desired outcome. A higher concentration of matrix does not always lead to a better spectrum. In fact, excessively high concentrations can lead to signal suppression and the formation of interfering matrix clusters in the low mass range. Conversely, a concentration that is too low may result in poor crystal formation and inefficient ionization.

The following table summarizes recommended starting concentrations of CHCA for various applications, synthesized from established protocols and scientific literature.

| Application | Recommended CHCA Concentration (mg/mL) | Typical Solvent System | Key Considerations |

| General Peptide Analysis (<5 kDa) | 5 - 10 | 50% ACN / 50% H₂O / 0.1% TFA | A saturated solution is also commonly used for this application.[4][5] |

| Low Abundance Peptides | 1.25 - 5 | 50% ACN / 50% H₂O / 0.1% TFA | Lower concentrations can sometimes improve the signal-to-noise ratio for low-abundance analytes.[6] |

| Small Molecules | ~10 | Methanol, Acetonitrile, or other appropriate organic solvents | The choice of solvent is highly dependent on the solubility of the small molecule analyte.[4] |

| Protein Digests (PMF) | 8 - 10 | 84% ACN / 13% Ethanol / 3% H₂O / 0.1% TFA | This solvent system can promote the formation of small, homogeneous crystals.[1] |

| Thin-Layer Method | Saturated Solution for seeding layer; 0.2 - 2 µM analyte in matrix solution for sample layer | 50-70% ACN / 0.1% TFA | This method offers improved salt tolerance and resolution.[7] |

Detailed Protocols for CHCA Matrix Preparation

The following protocols provide step-by-step instructions for preparing CHCA matrix solutions. It is crucial to use high-purity reagents and solvents to minimize contamination. Matrix solutions are light-sensitive and should be prepared fresh daily for optimal performance.[4][5]

Protocol 1: Standard 10 mg/mL CHCA Solution

This is a widely applicable starting point for many peptide analyses.

Materials:

-

High-purity CHCA

-

Acetonitrile (ACN), HPLC grade

-

Ultrapure water (18.2 MΩ·cm)

-

Trifluoroacetic acid (TFA), sequencing grade

-

Microcentrifuge tubes

Procedure:

-

Weigh 10 mg of CHCA and place it into a clean 1.5 mL microcentrifuge tube.

-

Prepare the solvent mixture by combining 500 µL of ACN, 500 µL of ultrapure water, and 1 µL of TFA.

-

Add 1 mL of the solvent mixture to the microcentrifuge tube containing the CHCA.

-

Vortex the tube vigorously for 1-2 minutes to dissolve the CHCA completely. A brief sonication can aid in dissolution.

-

Centrifuge the tube at high speed for 30 seconds to pellet any undissolved material.[4]

-

Carefully transfer the supernatant to a new, clean tube. This is your working 10 mg/mL CHCA matrix solution.

Protocol 2: Saturated CHCA Solution

A saturated solution is often used to ensure robust crystal formation.

Materials:

-

Same as Protocol 1.

Procedure:

-

Add an excess of CHCA (e.g., 15-20 mg) to a 1.5 mL microcentrifuge tube.

-

Prepare the solvent mixture as described in Protocol 1 (50% ACN / 50% H₂O / 0.1% TFA).[3]

-

Add 1 mL of the solvent mixture to the tube.

-

Vortex vigorously for at least 2 minutes to ensure the solvent is saturated with CHCA. There should be some undissolved solid remaining at the bottom of the tube.

-

Centrifuge the tube at high speed for 1-2 minutes to pellet the excess solid CHCA.

-

Carefully transfer the supernatant to a new, clean tube. This saturated solution is ready for use.[3]

Sample Deposition: The Dried-Droplet Method

The dried-droplet method is the most common technique for preparing MALDI samples with CHCA.[1][2]

Procedure:

-

Mix your analyte solution and the prepared CHCA matrix solution in a 1:1 volume ratio in a separate tube. For example, mix 1 µL of analyte with 1 µL of matrix solution.

-

Spot 0.5 - 1 µL of the mixture onto a designated spot on the MALDI target plate.[3]

-

Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the analyte and the matrix.

-

Once the spot is completely dry, the target plate can be loaded into the mass spectrometer for analysis.

Troubleshooting and Expert Insights

-

Inconsistent Results: Ensure the matrix solution is freshly prepared. The purity of CHCA is critical; if you suspect contamination, consider recrystallizing the matrix or using a new, high-purity batch.[8]

-

Low Signal Intensity: The matrix-to-analyte ratio may need optimization. Try diluting your analyte further, as a very high analyte concentration can suppress the signal.[4]

-

Matrix Cluster Interference: In the low mass range, CHCA can form adducts and clusters. Using a lower concentration of CHCA or incorporating additives like ammonium phosphate can help mitigate this issue.[6]

-

Poor Crystal Formation: The solvent composition can be adjusted. For more hydrophobic analytes, increasing the percentage of acetonitrile may improve co-crystallization.[4]

Conclusion

The successful application of 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid as a matrix in MALDI-TOF mass spectrometry is a blend of established protocols and empirical optimization. By understanding the fundamental principles of matrix function and systematically varying parameters such as concentration and solvent composition, researchers can significantly enhance the quality and reproducibility of their data. This guide provides a robust starting point, but the key to mastering MALDI-TOF analysis lies in careful experimentation and a nuanced understanding of the interplay between the matrix, the analyte, and the instrumentation.

References

- MALDI-TOF Sample Prepar

- CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS. Spectroscopy Online.

-

Sample preparation strategies in MALDI. MassTech. [Link]

- MALDI-TOF Sample Preparation: Does Matrix Purity Really Matter?.

-

4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. PNAS. [Link]

-

I want to performe MALDI-TOF MS for bacterial identification, I would appreciate it if anyone can tell me the matrix solution preparation protocol ?. ResearchGate. [Link]

-

α-Cyano-4-hydroxycinnamic Acid Affinity Sample Preparation. A Protocol for MALDI-MS Peptide Analysis in Proteomics. Analytical Chemistry - ACS Publications. [Link]

-

Matrix Recipes. Harvard Center for Mass Spectrometry. [Link]

-

Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. PMC. [Link]

- Recrystallization of SA CHCA DHB. Vanderbilt University.

-

MALDI Sample Preparation: the Ultra Thin Layer Method. PMC. [Link]

-

2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. PubMed. [Link]

-

(PDF) 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. ResearchGate. [Link]

-

Mass Analysis of Peptides and Tryptic Digests of Proteins. MassTech's AP-MALDI. [Link]

-

Matrix Selection for the Visualization of Small Molecules and Lipids in Brain Tumors Using Untargeted MALDI-TOF Mass Spectrometry Imaging. MDPI. [Link]

Sources

- 1. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 2. pnas.org [pnas.org]

- 3. proteochem.com [proteochem.com]

- 4. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 5. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. MALDI Sample Preparation: the Ultra Thin Layer Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

Optimizing the Matrix-to-Analyte Ratio for α-Cyano-4-hydroxycinnamic Acid (CHCA) in MALDI-TOF Mass Spectrometry

An Application Note and Protocol for Researchers

Abstract

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a cornerstone technique for the analysis of a wide range of analytes, particularly peptides and proteins.[1][2] The success of a MALDI experiment is critically dependent on the sample preparation, which involves co-crystallizing the analyte with a suitable matrix.[3][4] α-Cyano-4-hydroxycinnamic acid (CHCA) is a widely used matrix, especially for peptides and smaller proteins (<30 kDa), due to its strong UV absorption and ability to promote efficient ionization.[5][6] A pivotal, yet often overlooked, parameter in sample preparation is the molar ratio of matrix to analyte (M:A). This ratio dictates the efficiency of analyte isolation within the crystal lattice, the subsequent energy transfer from the laser, and the ultimate ionization efficiency.[6][7] An improper M:A ratio can lead to poor signal intensity, low resolution, or complete signal suppression.

This guide provides a comprehensive framework and a detailed experimental protocol for systematically optimizing the matrix-to-analyte ratio for CHCA. By following this protocol, researchers can establish robust, reproducible conditions tailored to their specific analyte and instrumentation, thereby maximizing data quality for applications in proteomics, drug discovery, and molecular biology.

The Principle: Why the Matrix-to-Analyte Ratio is Critical

The function of a MALDI matrix is to absorb energy from the laser and transfer it to the analyte, causing desorption and "soft" ionization with minimal fragmentation.[2][8][9] For this to occur efficiently, analyte molecules must be individually isolated and embedded within a vast excess of matrix molecules.[10] The molar M:A ratio is the quantitative expression of this relationship.

-

An Insufficient M:A Ratio (Too Little Matrix): If the concentration of the matrix is too low relative to the analyte, multiple analyte molecules may aggregate. This leads to inefficient energy transfer, poor ionization, and significantly reduced signal intensity. Analyte-analyte interactions can dominate, resulting in a suppressed or absent signal.

-

An Excessive M:A Ratio (Too Much Matrix): Conversely, if the matrix concentration is overwhelmingly high, it can also be detrimental. This can lead to the formation of large, dense matrix crystals that "hide" the analyte from the laser. Furthermore, an excess of matrix can lead to a spectrum dominated by matrix-related ions (clusters and adducts), particularly in the low mass range (<1000 m/z), which can obscure analyte peaks and increase the noise baseline.[11]

The optimal M:A ratio creates a "sweet spot" where analyte molecules are perfectly dispersed, leading to a homogenous co-crystallization that yields high signal intensity, excellent resolution, and a high signal-to-noise (S/N) ratio.[7] This ratio is not universal; it is highly dependent on the analyte's properties (hydrophobicity, concentration) and the specific sample preparation technique employed.[6] Therefore, empirical determination is essential. A typical starting point for peptides is a molar ratio between 1,000:1 and 20,000:1 (Matrix:Analyte).[6]

Experimental Design for M:A Ratio Optimization

The core of this protocol is to prepare a series of matrix/analyte mixtures where the analyte concentration is held constant while the matrix concentration is varied (or vice-versa) to cover a range of M:A molar ratios. These mixtures are then spotted on a MALDI target, and the resulting spectra are evaluated for key performance metrics.

Caption: Workflow for systematic optimization of the matrix-to-analyte ratio.

Detailed Protocol

Materials and Reagents

-

Analyte: Peptide, protein, or small molecule of interest.

-

MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA), high purity (Sigma-Aldrich, Cat. No. C2020 or equivalent).

-

Solvents:

-

Acetonitrile (ACN), HPLC or MS-grade.

-

Trifluoroacetic acid (TFA), MS-grade.

-

Ultrapure water (e.g., Milli-Q or equivalent).

-

-

Equipment:

-

MALDI-TOF Mass Spectrometer.

-

MALDI target plate (compatible with instrument).

-

Calibrated micropipettes (P2, P10, P200).

-

Microcentrifuge tubes (1.5 mL).

-

Vortex mixer.

-

Microcentrifuge.

-

Step 1: Preparation of Stock Solutions

Causality: Preparing concentrated, accurate stock solutions is critical for creating a reliable dilution series. The chosen solvent system must ensure complete dissolution of both the matrix and the analyte.[6]

A. CHCA Matrix Stock Solution (Saturated) A saturated solution ensures maximum matrix concentration and consistent preparation.[12]

-

Add ~10 mg of CHCA to a 1.5 mL microcentrifuge tube.

-

Add 1.0 mL of Matrix Solvent (50% ACN / 0.1% TFA in ultrapure water).

-

Vortex vigorously for 1-2 minutes to ensure maximal dissolution. The solution will appear cloudy, as it is a saturated suspension.

-

Centrifuge the tube at ~14,000 x g for 2-3 minutes to pellet the undissolved solid.[4]

-

Carefully pipette the clear supernatant into a new, clean tube. This is your CHCA Matrix Stock . Prepare this solution fresh daily for best results.[5][6]

B. Analyte Stock Solution (e.g., 10 pmol/µL) The concentration should be relevant to your typical experimental conditions.

-

Dissolve your purified analyte in a suitable solvent to a known concentration. For peptides, Analyte Solvent (30% ACN / 0.1% TFA in ultrapure water) is often a good choice.

-

For this example, we will assume a final stock concentration of 10 pmol/µL .

Step 2: Generating the Matrix-to-Analyte Ratio Series

This step involves mixing the stock solutions in different proportions. We will aim for a final analyte amount of 5 pmol on the spot, mixed in a total volume of 10 µL before spotting.

-

Label five clean microcentrifuge tubes 1 through 5.

-

In each tube, pipette 0.5 µL of the Analyte Stock Solution (10 pmol/µL). This ensures each spot will contain the same absolute amount of analyte (5 pmol).

-

To each tube, add the CHCA Matrix Stock and Matrix Solvent according to the volumes in Table 1. Pipette up and down gently to mix.

Table 1: Example Mixing Scheme for M:A Ratio Optimization (Note: Molar concentration of saturated CHCA is ~53 mM. Analyte concentration in the mix is 0.5 pmol/µL.)

| Tube # | Analyte Stock (µL) | CHCA Matrix Stock (µL) | Matrix Solvent (µL) | Total Volume (µL) | Approx. Molar M:A Ratio |

| 1 | 0.5 | 1.0 | 8.5 | 10 | ~2,000:1 |

| 2 | 0.5 | 2.5 | 7.0 | 10 | ~5,000:1 |

| 3 | 0.5 | 5.0 | 4.5 | 10 | ~10,000:1 |

| 4 | 0.5 | 7.5 | 2.0 | 10 | ~15,000:1 |

| 5 | 0.5 | 9.5 | 0.0 | 10 | ~20,000:1 |

Step 3: Sample Spotting (Dried-Droplet Method)

The dried-droplet method is the most common and straightforward technique for MALDI sample preparation.[3][5] Homogeneity of the crystal spot is key to reproducibility.[3]

-

Using a micropipette, carefully spot 0.5 to 1.0 µL of the mixture from Tube 1 onto a designated position on the MALDI target plate.

-

Repeat for each mixture, using a fresh pipette tip for each one to prevent cross-contamination.

-

Allow the droplets to air-dry completely at room temperature. This may take 5-15 minutes. Do not heat the plate to speed up drying, as this can lead to irregular crystal formation.

-

Once dry, a thin, often whitish, film of matrix-analyte co-crystals should be visible.

Step 4: MALDI-MS Data Acquisition

-

Load the target plate into the mass spectrometer.

-

Acquire spectra in the appropriate mass range for your analyte.

-

Crucially, keep instrument parameters consistent across all spots. This includes:

-

Laser Power: Use the minimum power necessary to obtain a good signal. Start low and increase gradually.

-

Number of Laser Shots: Sum the same number of shots per spectrum (e.g., 500-1000 shots).

-

Acquisition Area: Collect data from several different locations within each spot to ensure the spectrum is representative and to mitigate issues from crystal heterogeneity (the "sweet spot" problem).[3]

-

Data Analysis and Interpretation

The optimal M:A ratio is identified by comparing the quality of the mass spectra obtained from each spot. The primary metrics for evaluation are the Signal-to-Noise (S/N) ratio, signal intensity, and resolution.[13][14]

Table 2: Example Data Evaluation for M:A Ratio Optimization

| M:A Ratio (Approx.) | Signal Intensity (a.u.) | S/N Ratio | Resolution (FWHM at m/z 1500) | Observations |

| 2,000:1 | 8,500 | 35:1 | 800 | Weak signal, high baseline noise. Potential analyte aggregation. |

| 5,000:1 | 25,000 | 150:1 | 1200 | Strong signal, good S/N. Peaks are well-defined. |

| 10,000:1 | 32,000 | 250:1 | 1500 | Optimal. Highest signal intensity and S/N. Excellent peak shape and resolution. |

| 15,000:1 | 28,000 | 200:1 | 1400 | Good signal, but slight decrease in intensity. Matrix cluster signals begin to appear in the low mass range. |

| 20,000:1 | 15,000 | 90:1 | 1100 | Significant signal suppression. Spectrum shows prominent matrix cluster peaks, obscuring the baseline. |

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| No analyte signal on any spot | Analyte concentration is too low; poor analyte purity (salts, detergents). | Concentrate the analyte. Perform sample cleanup (e.g., ZipTip). Ensure analyte is soluble in the final mixture. |

| Low signal intensity across all spots | M:A ratio range is too high (signal suppression); insufficient laser power. | Expand the M:A ratio series to lower values (e.g., 500:1). Gradually increase laser power, but avoid excessive energy which can cause fragmentation. |

| High chemical noise / matrix clusters | M:A ratio is too high; matrix solution is old or improperly prepared. | Test lower M:A ratios. Prepare fresh CHCA matrix solution daily. Consider adding diammonium citrate (DAC) to the matrix solution to suppress matrix clusters.[11] |

| Poor shot-to-shot reproducibility | Inhomogeneous crystal formation; "hot spots". | Improve spotting technique. Ensure slow, even drying. Acquire data from multiple regions of the spot and average the spectra. Consider alternative spotting methods like the thin-layer method. |

References

-

MassTech, Inc. (n.d.). Sample preparation strategies in MALDI. Retrieved from [Link]

-

Stojak, M., et al. (2014). Importance of the Matrix and the Matrix/Sample Ratio in MALDI-TOF-MS Analysis of Cathelicidins Obtained from Porcine Neutrophils. Acta Physica Polonica A, 126(5). Retrieved from [Link]

-

Lin, Y. H., et al. (2016). Preparation of Homogeneous MALDI Samples for Quantitative Applications. Journal of Visualized Experiments, (116), 54508. Retrieved from [Link]

-

MIT Department of Chemistry. (n.d.). MALDI-TOF Sample Preparation. Retrieved from [Link]

-

Bruker Daltonics. (n.d.). Bruker Guide to MALDI Sample Preparation. Retrieved from [Link]

-

Peter, J. F., & Pfenninger, A. (2015). Sample Preparation: A Crucial Factor for the Analytical Performance of Rationally Designed MALDI Matrices. Journal of The American Society for Mass Spectrometry, 26(5), 870–873. Retrieved from [Link]

-

Northern Illinois University. (2016, March 28). Sample Preparation for MALDI-TOF Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

Washington University in St. Louis. (n.d.). MALDI Sample Preparation General Recommendations. Retrieved from [Link]

-

Kratzer, R., et al. (2008). 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences, 105(34), 12261-12266. Retrieved from [Link]

-

Wang, Y., et al. (2010). CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS. Spectroscopy Online. Retrieved from [Link]

-

University of Tübingen. (2016). MALDI-TOF/TOF mass spectrometry. Retrieved from [Link]

-

JoVE. (2023). Video: MALDI-TOF Mass Spectrometry-Principle, Operation and Uses. Retrieved from [Link]

-

Gobom, J., et al. (2001). Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. Analytical Chemistry, 73(3), 434-8. Retrieved from [Link]

-

Pabst, M., et al. (2007). The signal-to-noise ratio as a measure of HA oligomer concentration: a MALDI-TOF MS study. Glycoconjugate Journal, 24(2-3), 135-41. Retrieved from [Link]

-

Shimadzu. (n.d.). Principle of MALDI/TOFMS. Retrieved from [Link]

-

LCGC. (2020). Why Use Signal-To-Noise As a Measure of MS Performance When It Is Often Meaningless?. Retrieved from [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 3. Preparation of Homogeneous MALDI Samples for Quantitative Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 6. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 7. Importance of the Matrix and the Matrix/Sample Ratio in MALDI-TOF-MS Analysis of Cathelicidins Obtained from Porcine Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aims.chem.utoronto.ca [aims.chem.utoronto.ca]

- 9. jove.com [jove.com]

- 10. Principle of MALDI/TOFMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. proteochem.com [proteochem.com]

- 13. The signal-to-noise ratio as a measure of HA oligomer concentration: a MALDI-TOF MS study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spectroscopyonline.com [spectroscopyonline.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Cyano-3-(1H-pyrrol-2-yl)acrylic Acid Crystallization

This technical guide addresses the optimization of 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid (often abbreviated as CPA or Py-CCA ) as a MALDI matrix.[1][2]

While structurally similar to the "gold standard"

Matrix Profile & Mechanism

Why use this matrix? Unlike CHCA, the pyrrole-based CPA matrix offers a modified proton affinity (PA) and hydrophobicity profile.[1][2] It is particularly effective for:

-

Low Molecular Weight (LMW) Compounds: Reducing matrix background noise in the <500 Da region compared to CHCA.[2]

-

Electronegative Analytes: The pyrrole nitrogen acts as a hydrogen bond donor/acceptor, potentially stabilizing specific analyte classes (e.g., lipids, specific peptides) differently than the phenolic hydroxyl of CHCA.[1][2]

Physicochemical Drivers of Crystallization

| Feature | CHCA (Standard) | CPA (Pyrrole Analog) | Impact on Protocol |

| Core Structure | Phenyl-Acrylic Acid | Pyrrole-Acrylic Acid | Pyrrole ring enhances |

| Acidity (pKa) | Phenolic OH (Acidic) | Pyrrole NH (Weakly Acidic/Amphoteric) | May require higher TFA concentration for ionization.[1][2] |

| Solubility | Moderate in ACN/H2O | Lower in pure water; higher in alcohols | Critical: Requires higher organic solvent ratio (e.g., 70% ACN) to prevent premature precipitation.[2] |

Standard Operating Procedures (SOPs)

Protocol A: The "Modified" Dried Droplet Method

Best for: Rapid screening of peptides and robust analytes.[2]

Reagents:

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in ultrapure water[1][2]

-

Matrix Stock: CPA powder (High Purity >98%)

Workflow:

-

Solubilization: Prepare a saturated solution of CPA in TA70 (70% ACN : 30% Solvent B).

-

Clarification: Vortex for 1 minute. Centrifuge at 12,000 x g for 2 minutes. Use only the supernatant.

-

Deposition: Mix Analyte (1 µL) + Matrix Supernatant (1 µL) in a microtube.

-

Spotting: Deposit 0.5 µL onto the target. Allow to air dry at room temperature.[3]

Protocol B: The Two-Layer "Seed" Method (Recommended)

Best for: High homogeneity, quantitative analysis, and eliminating "sweet spots."[1][2]

This method creates a thin, homogeneous bed of crystals first, onto which the analyte is concentrated.[1][2]

Workflow:

-

Seed Layer: Dissolve CPA (5 mg/mL) in Acetone:Isopropanol (2:1) .

-

Why? Acetone evaporates instantly, creating a micro-crystalline film rather than large needles.[2]

-

-

Deposition 1: Apply 0.5 µL of Seed Solution to the target. Wait 10 seconds for a thin film to form.

-

Analyte Layer: Mix Analyte (1:1) with a dilute CPA solution (saturated solution diluted 1:2 with TA30).[1][2]

-

Deposition 2: Apply 0.5 µL of the Analyte Mix on top of the Seed Layer. The solvent will partially re-dissolve the seed, co-crystallizing the analyte into the upper lattice.[1][2]

Troubleshooting Logic (Decision Tree)

The following diagram illustrates the troubleshooting workflow for CPA crystallization issues.

Caption: Diagnostic logic for resolving common CPA matrix crystallization failures.

Frequently Asked Questions (FAQs)

Q: I see "Sweet Spots" (signal only at the rim). How do I fix this? A: This is the "Coffee Ring Effect," common with acrylic acid derivatives. The rim crystallizes first, concentrating the analyte there.[1]

-

Fix: Switch to Protocol B (Two-Layer Method) . The acetone seed layer provides nucleation sites across the entire spot, forcing uniform crystallization.[1][2] Alternatively, recrystallize on-target using 0.2 µL of cold ethanol.[1]

Q: The matrix is not dissolving completely in 50% ACN. A: CPA is more hydrophobic than CHCA. Increase the organic modifier to 70% Acetonitrile or add 10% Methanol to the solvent mix. Ensure the solution is centrifuged; suspended micro-particulates act as "bad seeds" creating large, irregular crystals.

Q: My signal intensity is lower than with CHCA for peptides. A: The proton affinity of the pyrrole ring differs from the phenol.

-

Fix: If the analyte is basic (peptides), ensure the matrix solution is sufficiently acidic.[1][2] Increase TFA concentration to 0.5% or add 1 mM Ammonium Phosphate to suppress alkali adducts (Na+, K+) which might be dominating the spectrum.[2]

Q: Can I use this matrix for lipids? A: Yes, CPA is often superior to CHCA for lipids because it forms less "cluster noise" in the low mass range.

-

Protocol Adjustment: For lipids, dissolve the matrix in Chloroform:Methanol (2:1) instead of water-based systems to ensure analyte solubility during co-crystallization.

Advanced Visualization: Protocol Logic

This diagram compares the crystallization kinetics of the Dried Droplet vs. Thin Layer methods for CPA.

Caption: Comparison of crystallization kinetics. The Thin Layer method forces rapid nucleation, preventing analyte segregation.[1][2]

References

-

Comparison of CHCA Derivatives: Title: Alternative CHCA-based matrices for the analysis of low molecular weight compounds by UV-MALDI-tandem mass spectrometry.[1][2] Source: Journal of Mass Spectrometry (2011).[2][4] URL:[Link][1][2][4]

-

Pyrrole-Acrylic Acid Crystal Structure: Title: (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate crystal structure and hydrogen bonding motifs.[1][2] Source: Acta Crystallographica Section E (2011).[1][2][5] URL:[Link]

-

General Matrix Preparation Protocols: Title: Influence of Matrix Solution Conditions on the MALDI-MS Analysis of Peptides and Proteins. Source: The Rockefeller University / Analytical Chemistry. URL:[Link][1][2]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lab.rockefeller.edu [lab.rockefeller.edu]

- 4. Alternative CHCA-based matrices for the analysis of low molecular weight compounds by UV-MALDI-tandem mass spectrometry. [sonar.ch]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Stability & Handling of 2-Cyano-3-(1H-pyrrol-2-yl)acrylic Acid

Status: Operational Ticket ID: T-PYR-OX-001 Subject: Prevention of Oxidative Degradation & Polymerization Assigned Specialist: Senior Application Scientist

Executive Summary